molecular formula C22H16ClF2N3O3S B2685382 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1031575-43-5

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2685382
CAS No.: 1031575-43-5
M. Wt: 475.89
InChI Key: OBOYOWTXRBYAJR-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[e][1,2,3]thiadiazine family, characterized by a sulfur- and nitrogen-containing heterocyclic core. The structure features a 1,1-dioxido thiadiazine ring substituted with a 6-chloro group and a 2-fluorophenyl moiety at position 4. The fluorine atoms and chloro substituents likely contribute to its electronic profile, influencing solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2N3O3S/c23-15-7-10-20-18(11-15)22(17-3-1-2-4-19(17)25)27-28(32(20,30)31)13-21(29)26-12-14-5-8-16(24)9-6-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOYOWTXRBYAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[e][1,2,3]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chloro and fluoro substituents: Electrophilic aromatic substitution reactions are commonly used to introduce these substituents onto the phenyl rings.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with an appropriate acylating agent, such as acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro substituents with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens. For instance, studies have shown that related compounds demonstrate substantial antibacterial effects against human pathogenic bacteria, suggesting that this compound may also possess similar properties .

Antiviral Activity

The antiviral potential of thiadiazine derivatives has been extensively studied, particularly against HIV strains. The compound's structural characteristics may allow it to inhibit viral replication effectively. In vitro assays have demonstrated that certain thiadiazine derivatives can significantly reduce viral load in infected cells .

Anticancer Properties

Thiadiazine derivatives are being investigated for their anticancer effects. The compound's ability to induce apoptosis in cancer cell lines has been documented. For example, studies on related compounds have shown promising results in inhibiting cell proliferation in lung carcinoma and other cancer types .

Synthesis of Thiadiazine Derivatives

The synthesis of thiadiazine compounds typically involves multi-step reactions that include cyclization and functionalization processes. Notably, methods utilizing microwave irradiation have been reported to enhance yields and reduce reaction times significantly . The synthetic pathways often involve:

  • Formation of Thiadiazine Core : Utilizing starting materials such as halocarbonyl compounds.
  • Functionalization : Introducing various substituents (e.g., fluorine and chlorine) to optimize biological activity.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions led to enhanced antibacterial activity compared to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the structure of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide.

Case Study 2: Antiviral Activity Against HIV

In vitro studies have shown that thiadiazine derivatives can inhibit HIV replication in cultured cells. The mechanism appears to involve interference with viral entry or replication processes, making these compounds valuable candidates for further development as antiviral agents .

Case Study 3: Anticancer Research

Research evaluating the anticancer properties of thiadiazines revealed that certain derivatives could induce apoptosis in cancer cell lines at low concentrations. This suggests a potential therapeutic role for the compound in oncology .

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing core heterocyclic systems, substituent patterns, or functional groups, as inferred from the evidence.

Core Heterocyclic Structure
Compound Core Structure Key Features
Target Compound Benzo[e][1,2,3]thiadiazine 1,1-Dioxido group enhances polarity; chloro and fluorophenyl substituents
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amine 1,3,5-Oxadiazine Oxygen instead of sulfur; trichloromethyl group increases steric bulk
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]acetohydrazide Imidazo[2,1-b][1,3]thiazole Fused imidazole-thiazole system; methoxybenzylidene hydrazide side chain

Key Observations :

  • The thiadiazine core in the target compound offers a balance between polarity (via the dioxido group) and lipophilicity (via fluorinated substituents), whereas the 1,3,5-oxadiazine in lacks sulfur-derived polarity.
Substituent Effects
Compound Substituents Electronic/ Steric Impact
Target Compound 6-Cl, 4-(2-Fluorophenyl), N-(4-Fluorobenzyl) Electron-withdrawing Cl and F enhance stability; fluorobenzyl increases lipophilicity
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amine 4-Trichloromethyl, N-aryl Trichloromethyl group adds steric hindrance; N-aryl may reduce solubility
N-(2-(tert-Butyl)phenyl)-...acetamide (6y) 4-Chlorobenzoyl, methoxy-indole Chlorobenzoyl enhances electrophilicity; methoxy group improves solubility

Key Observations :

  • Fluorine substituents in the target compound likely improve metabolic stability compared to the trichloromethyl group in , which may be prone to dechlorination.
  • The 4-fluorobenzyl group in the target compound offers moderate lipophilicity, contrasting with the bulky tert-butyl group in , which could hinder membrane permeability.

Key Observations :

  • The target compound’s fluorinated design likely optimizes bioavailability and target engagement compared to chlorinated or methoxylated analogs.
  • The acetamide side chain’s flexibility may allow better receptor fitting than the rigid hydrazide in .

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide (CAS No. 1031555-36-8) is a complex organic molecule with significant potential in pharmaceutical applications. Its structure includes a thiadiazine core and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClFN3O3SC_{21}H_{21}ClFN_3O_3S, with a molecular weight of 449.93 g/mol. The presence of chlorine and fluorine atoms suggests potential reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazine derivatives, including this compound. For example:

  • Mechanism of Action : The compound has been shown to disrupt microtubule polymerization, which is crucial for cell division. This effect leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells. Specifically, it alters levels of proteins such as p-cdc2 and cyclin B1, while increasing cleaved PARP and caspase-3 levels, indicative of apoptosis .
  • Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 64.5 μg/mL. It effectively inhibited tumor growth in xenograft models without harming normal tissues .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties:

  • Antibacterial Effects : Research indicates that derivatives of thiadiazine compounds exhibit activity against various pathogenic bacteria. The compound was tested against several strains and showed promising results in inhibiting bacterial growth .
  • Antiviral Properties : Some studies have reported the efficacy of similar compounds against HIV replication in cell lines, suggesting that this compound may also possess antiviral properties .

Enzyme Inhibition

The compound's biological activity extends to enzyme inhibition:

  • Cholinesterase Inhibition : Similar thiadiazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicate that these compounds can surpass the efficacy of standard medications used for treating Alzheimer's disease.
  • Alkaline Phosphatase Inhibition : Investigations into the inhibitory effects on alkaline phosphatase enzymes revealed that the compound could impede both tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to various diseases including cancer .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in A549 cells; disrupts microtubule formation
AntibacterialEffective against multiple pathogenic bacteria
AntiviralPotential activity against HIV replication
Enzyme InhibitionInhibits AChE and BuChE; affects alkaline phosphatases

Q & A

Q. Key Parameters :

StepSolventCatalystTemperatureYield Range
Core FormationDMFNone80–100°C60–70%
Fluorophenyl AttachmentTHFPd(PPh₃)₄70°C50–65%
Acetamide FormationDCMEDC/HOBtRT75–85%

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature Control : Lowering the Suzuki coupling temperature to 60°C reduces side-product formation while maintaining reactivity .
  • Solvent Selection : Replacing THF with acetonitrile in fluorophenyl coupling improves solubility and reaction homogeneity .
  • Catalyst Screening : Testing alternative catalysts (e.g., PdCl₂(dppf)) enhances coupling efficiency by 10–15% .
  • In-line Monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track intermediate purity and adjust stoichiometry dynamically .

Basic: What analytical techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.5–4.0 ppm) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 507.0824 (calculated) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a gradient elution (ACN:H₂O, 60:40 to 90:10 over 20 min) .

Advanced: How to resolve discrepancies in purity assessments between NMR and HPLC?

Answer:

  • Orthogonal Methods : Combine ¹H NMR integration (quantifying residual solvents) with HPLC-ELSD (evaporative light scattering detection) to distinguish between impurities and unreacted starting materials .
  • Spiking Experiments : Add known impurities (e.g., des-fluoro byproducts) to confirm retention times and quantify limits of detection (LOD < 0.1%) .

Basic: What biological activities are plausible based on structural analogs?

Answer:

  • Enzyme Inhibition : The benzothiadiazine core may target kinases or phosphodiesterases, as seen in quinazolinone derivatives .
  • Receptor Modulation : Fluorinated aryl groups enhance affinity for G-protein-coupled receptors (GPCRs) in related compounds .
  • Anticancer Screening : Prioritize assays for apoptosis (e.g., caspase-3 activation) and cell cycle arrest (e.g., flow cytometry) .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Synthesize analogs with:
    • Alternative halogens (e.g., Br instead of Cl at position 6) .
    • Methyl/methoxy groups on the 4-fluorobenzyl acetamide .
  • Biological Testing : Use dose-response curves (IC₅₀) in kinase panels (e.g., EGFR, VEGFR2) to correlate substituents with potency .

Basic: How to address solubility limitations in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Screen with HCl or sodium citrate to improve crystallinity and dissolution rates .

Advanced: What mechanistic studies elucidate the compound’s reactivity?

Answer:

  • Kinetic Isotope Effects (KIE) : Replace H with D at reactive sites (e.g., acetamide NH) to probe rate-determining steps in hydrolysis .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states during sulfone formation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and chemical goggles for all steps .
  • Ventilation : Use fume hoods during solvent evaporation (DMF, acetonitrile) .
  • Waste Disposal : Neutralize acidic/byproduct streams before aqueous disposal .

Advanced: How to evaluate stability under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS .
  • Light/Heat Stress : Store at 40°C/75% RH for 4 weeks to assess solid-state stability. Use XRD to detect polymorphic transitions .

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